molecular formula C10H11F3O2 B3104628 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol CAS No. 149127-94-6

2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol

Cat. No.: B3104628
CAS No.: 149127-94-6
M. Wt: 220.19 g/mol
InChI Key: QZKVHBYLYHOFOF-UHFFFAOYSA-N
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Description

Trifluoroethoxy-Substituted Aromatic Ethanol (B145695) Derivatives in Organic Synthesis and Chemical Biology

Trifluoroethoxy-substituted aromatic ethanol derivatives are a class of compounds that have garnered considerable attention in the realms of organic synthesis and chemical biology. The introduction of a trifluoroethoxy group (-OCH₂CF₃) onto an aromatic ring can significantly alter the parent molecule's physicochemical properties. This substituent is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to biological targets. These characteristics are highly desirable in the development of new therapeutic agents.

In organic synthesis, these derivatives serve as versatile intermediates. The hydroxyl group of the ethanol side chain can be readily transformed into a variety of other functional groups, allowing for the construction of more complex molecular architectures. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. This synthetic flexibility makes trifluoroethoxy-substituted aromatic ethanols valuable precursors for a wide range of biologically active molecules.

Overview of Fluorinated Organic Compounds in Advanced Chemical Applications

The incorporation of fluorine into organic molecules has become a powerful strategy in modern chemistry, with applications spanning pharmaceuticals, materials science, and agrochemicals. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds.

In medicinal chemistry, the replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to profound changes in a drug's efficacy and pharmacokinetic profile. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing how a molecule interacts with its biological target. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine.

In materials science, fluorinated polymers, such as Teflon, are renowned for their chemical inertness, low friction coefficients, and high thermal stability. These properties make them indispensable in a variety of applications, from non-stick coatings to high-performance seals and gaskets.

Historical and Current Research Trajectories Involving the 2,2,2-Trifluoroethoxy Phenyl Moiety

The 2,2,2-trifluoroethoxy phenyl moiety has been a subject of research for several decades, primarily driven by the quest for new pharmaceuticals with improved properties. Historically, research focused on the synthesis of molecules containing this group and the evaluation of their biological activities.

Recent research has delved deeper into the nuanced effects of the trifluoroethoxy group on molecular conformation and interactions. Advanced computational and spectroscopic techniques are being employed to understand how this substituent influences the three-dimensional structure of molecules and their binding to protein targets. Current research is also exploring the use of the 2,2,2-trifluoroethoxy phenyl moiety in the design of novel materials, such as liquid crystals and advanced polymers, where its unique electronic and physical properties can be harnessed. The synthesis of derivatives containing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl group has been a notable area of investigation, with studies exploring their potential as anticancer and antidiabetic agents. mdpi.comnih.govpsu.edunih.gov

Interactive Data Table: Physicochemical Properties of Related Compounds

While specific experimental data for 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol is not widely available, the properties of related compounds can provide valuable insights.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,2,2-Trifluoroethanol (B45653)75-89-8C₂H₃F₃O100.0477-80
2-Phenylethanol60-12-8C₈H₁₀O122.16219-221
2-(4-Trifluoromethoxy)phenyl]ethanol196811-90-2C₉H₉F₃O₂206.1683-86 (at 7.0 mmHg)
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol160969-02-8C₁₀H₁₁F₃O₃236.19Not available

Research Findings on Structurally Similar Compounds

Research on compounds structurally related to this compound has yielded significant findings. For instance, derivatives of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles have been synthesized and evaluated for their potential as anticancer and antidiabetic agents. mdpi.comnih.govpsu.edu These studies have demonstrated that the presence of the trifluoroethoxy groups can enhance the biological activity of the parent molecule.

Furthermore, the synthesis of 2-(2-trifluoroethoxyphenyl)oxazoline has been reported, highlighting the utility of the trifluoroethoxy phenyl moiety as a building block in the creation of complex heterocyclic systems. mdpi.comresearchgate.net Such research underscores the synthetic accessibility and potential of this structural unit in the development of new chemical entities with diverse applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)7-15-9-3-1-8(2-4-9)5-6-14/h1-4,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKVHBYLYHOFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 2,2,2 Trifluoroethoxy Phenyl Ethanol

Established Synthetic Pathways for 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol and its Precursors

The synthesis of this compound can be achieved through several strategic routes, primarily involving the formation of the ether linkage and the construction of the ethanol (B145695) side chain.

A primary method for synthesizing the trifluoroethoxy-phenyl moiety is through the etherification of a phenolic precursor. The key intermediate for this step is typically 2-(4-hydroxyphenyl)ethanol (B1682651), also known as tyrosol. wikipedia.orgsigmaaldrich.com The Williamson ether synthesis is a common approach, where the phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile.

The reaction involves treating 2-(4-hydroxyphenyl)ethanol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of a 2,2,2-trifluoroethyl electrophile, like 2,2,2-trifluoroethyl tosylate or triflate.

Alternatively, palladium-catalyzed C-O cross-coupling reactions have emerged as a powerful method for forming aryl ethers, including those with fluorinated alkyl groups. semanticscholar.org This approach could involve coupling 2-(4-hydroxyphenyl)ethanol with a trifluoroethoxy source under palladium catalysis. Another method involves the deprotonation of 2,2,2-trifluoroethanol (B45653) itself, followed by its reaction with an activated aromatic ring, such as a fluoro- or nitro-substituted benzene (B151609) derivative, via nucleophilic aromatic substitution. mdpi.com

Table 1: Representative Conditions for Etherification
Phenolic PrecursorTrifluoroethylating AgentBase/CatalystSolventGeneral Conditions
2-(4-Hydroxyphenyl)ethanolCF₃CH₂OTs (Tosylate)K₂CO₃Acetonitrile (CH₃CN)Reflux
2-(4-Hydroxyphenyl)ethanolCF₃CH₂BrNaHTetrahydrofuran (B95107) (THF)0 °C to room temperature
Ethyl 4-fluorophenylacetate2,2,2-TrifluoroethanolPotassium tert-butoxideTetrahydrofuran (THF)0 °C to room temperature

The ethanol side chain of the target molecule is commonly introduced by the reduction of a corresponding carboxylic acid or ester derivative. The key precursor for this transformation is 4-(2,2,2-trifluoroethoxy)phenylacetic acid or its ester, such as ethyl 4-(2,2,2-trifluoroethoxy)phenylacetate.

This reduction can be accomplished using powerful reducing agents that are capable of converting carboxylic acids or esters to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). nih.gov Another common reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). These methods provide a direct and efficient route to the desired ethanol moiety.

Table 2: Reducing Agents for the Synthesis of the Ethanol Moiety
PrecursorReducing AgentSolventTypical ConditionsProduct
4-(2,2,2-Trifluoroethoxy)phenylacetic acidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to reflux, followed by aqueous workupThis compound
Ethyl 4-(2,2,2-Trifluoroethoxy)phenylacetateLithium Aluminum Hydride (LiAlH₄)Diethyl ether0 °C to room temperature, followed by aqueous workupThis compound
4-(2,2,2-Trifluoroethoxy)phenylacetic acidBorane-THF complex (BH₃·THF)Tetrahydrofuran (THF)Room temperature, followed by quenchingThis compound

Constructing this compound from fundamental aromatic starting materials like benzene or phenol (B47542) requires a multi-step synthetic sequence. A logical pathway often begins with the formation of a key intermediate, such as 2-(4-hydroxyphenyl)ethanol or 4-hydroxyphenylacetic acid.

One plausible route starting from phenol involves:

Alkylation/Acylation: Introducing a two-carbon chain at the para-position of phenol to form a precursor like 4-hydroxyphenylacetic acid.

Etherification: Performing the trifluoroethoxylation of the phenolic hydroxyl group as described in section 2.1.1.

Reduction: Reducing the carboxylic acid group to the primary alcohol, as detailed in section 2.1.2.

An alternative strategy could start with benzene, involving a Friedel-Crafts reaction to introduce an acetyl or haloacetyl group, followed by transformations to build the phenylacetic acid skeleton, subsequent para-hydroxylation, and then proceeding with the etherification and reduction steps. quora.comgoogle.com These multi-step approaches allow for the systematic construction of the target molecule from readily available and inexpensive feedstocks.

Derivatization Strategies Incorporating the 2,2,2-Trifluoroethoxy Phenyl Core

The this compound scaffold serves as a valuable starting point for the synthesis of more elaborate molecular architectures, particularly heterocyclic compounds.

The functional groups present in the core structure can be chemically manipulated to facilitate the construction of various heterocyclic rings.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from the this compound core requires a key chemical transformation: the conversion of the ethanol side chain into a carbohydrazide (B1668358) moiety. mdpi.com This is typically a multi-step process:

Oxidation: The primary alcohol of the ethanol group is first oxidized to a carboxylic acid, yielding 4-(2,2,2-trifluoroethoxy)phenylacetic acid.

Esterification: The resulting carboxylic acid is converted to an ester, for instance, the methyl or ethyl ester, to facilitate the subsequent step.

Hydrazinolysis: The ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the crucial intermediate, 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetohydrazide.

Once the acetohydrazide is obtained, there are several established methods for the cyclization to form the 1,3,4-oxadiazole ring. nih.govjchemrev.com A common and versatile method involves the condensation of the hydrazide with various aromatic aldehydes to form N'-arylideneacetohydrazides (hydrazones). ptfarm.pl These hydrazone intermediates can then undergo oxidative cyclization using reagents like chloramine-T or bromine in acetic acid to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov

Another pathway involves the reaction of the hydrazide with carbon disulfide in the presence of a base, which after further steps, leads to 5-substituted-1,3,4-oxadiazole-2-thiones. Alternatively, reaction with isothiocyanates produces thiosemicarbazide (B42300) intermediates that can be cyclized to form 2-amino-1,3,4-oxadiazole derivatives. jchemrev.comluxembourg-bio.com

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives
Key IntermediateReactant(s)Cyclization Conditions/ReagentsProduct Type
2-[4-(2,2,2-Trifluoroethoxy)phenyl]acetohydrazideAromatic Aldehyde (Ar-CHO)1. Condensation (e.g., in ethanol) 2. Oxidative Cyclization (e.g., Chloramine-T)2-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}-5-aryl-1,3,4-oxadiazole
2-[4-(2,2,2-Trifluoroethoxy)phenyl]acetohydrazideCarbon Disulfide (CS₂), KOHReflux in ethanol5-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}-1,3,4-oxadiazole-2-thiol
2-[4-(2,2,2-Trifluoroethoxy)phenyl]acetohydrazideAromatic Isothiocyanate (Ar-NCS)1. Thiosemicarbazide formation 2. Cyclodesulfurization (e.g., TBTU, I₂/NaOH)5-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}-N-aryl-1,3,4-oxadiazol-2-amine

Synthesis of Heterocyclic Frameworks

1,3,4-Oxadiazole Derivatives
Condensation with Aldehydes and Acetophenones

The initial and crucial step in the synthesis of many derivatives involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with a range of aromatic aldehydes and acetophenones. This reaction, typically carried out by heating the reactants in an ethanol medium, yields the corresponding N-acylhydrazones, commonly known as Schiff's bases.

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or acetophenone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group of the Schiff's base. These hydrazones are stable intermediates that serve as the foundation for subsequent cyclization reactions. The synthesis of these Schiff's bases is a pivotal step, creating the necessary precursor for the formation of various heterocyclic rings.

Cyclization Reactions via Schiff's Bases

The Schiff's bases derived from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide are highly valuable intermediates due to the reactivity of the imine bond, which allows for various cyclization reactions. These reactions enable the synthesis of diverse heterocyclic systems by reacting the hydrazone with appropriate reagents. For instance, the C=N bond can be targeted by nucleophiles to form four-, five-, six-, or seven-membered rings. The versatility of these hydrazones as precursors has been demonstrated in the synthesis of numerous heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3-thiazolidine-4-ones, pyrimidines, and imidazoles. The specific heterocyclic system formed depends on the cyclizing agent employed in the subsequent reaction step.

Role of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide as a Key Intermediate

2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide is a cornerstone intermediate in the synthesis of the aforementioned heterocyclic derivatives. It is typically synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The process involves an initial esterification of the benzoic acid, followed by a reaction with hydrazine hydrate to yield the key benzohydrazide (B10538) intermediate.

This intermediate is instrumental as it incorporates the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety into the final target molecules. This specific substitution pattern is a significant feature of the resulting compounds. The hydrazide group (-CONHNH₂) is the reactive handle that facilitates the initial condensation to form Schiff's bases, thereby opening the door to a wide array of chemical transformations and the creation of diverse heterocyclic libraries.

1,3-Thiazolidine-4-one Derivatives

A significant class of compounds synthesized from the key benzohydrazide intermediate are the 1,3-thiazolidine-4-one derivatives. These scaffolds are of considerable interest in medicinal chemistry. The synthesis involves a two-step process starting with the formation of the hydrazone, followed by a cyclocondensation reaction.

Reaction with Thioglycolic Acid

The formation of the 1,3-thiazolidine-4-one ring is achieved through the reaction of the intermediate hydrazones with thioglycolic acid (mercaptoacetic acid). This reaction is a well-established method for constructing the thiazolidinone core. The process typically involves refluxing the hydrazone and thioglycolic acid in a solvent such as 1,4-dioxane.

The mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the hydrazone, followed by an intramolecular cyclization via the attack of the imine nitrogen on the carbonyl group of the carboxylic acid, leading to the formation of the five-membered thiazolidinone ring after dehydration. This reaction produces N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives.

Table 1: Examples of Synthesized 1,3-Thiazolidine-4-one Derivatives

Pyrimidine-Based Derivatives (e.g., Pyrimidinedione, Pyrimidinetrione, Tetrahydroquinazolinedione)

The synthesis of pyrimidine-based derivatives from the 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold can be achieved through established cyclocondensation strategies. Pyrimidinedione derivatives are often prepared via reactions involving chalcones or related aryl methylene (B1212753) derivatives with urea (B33335) or thiourea. juniperpublishers.com For instance, a plausible route would involve the conversion of the hydrazone intermediate into a precursor that can undergo cyclization with a suitable nitrogen-containing reagent like urea.

Another common method for constructing pyrimidine (B1678525) rings is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea. While direct application starting from the benzohydrazide is not explicitly detailed, modifications of this approach could potentially be used to synthesize pyrimidinedione or related structures. For example, the condensation of an appropriate precursor derived from the benzohydrazide with active methylene compounds and a source of the N-C-N fragment could yield the desired pyrimidine ring. The synthesis of fused pyrimidine systems, such as tetrahydroquinazolinediones, often involves the intramolecular cyclization of suitably functionalized precursors.

Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives incorporating the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety can be approached through various classical methods. A common strategy for forming the imidazole ring is the reaction of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) in a multi-component reaction. sciepub.com

Alternatively, the N-acylhydrazone intermediates can serve as precursors. For example, the reaction of hydrazones with reagents like tosylmethyl isocyanide (TosMIC) in a Van Leusen imidazole synthesis provides a route to substituted imidazoles. organic-chemistry.org Another potential pathway involves the reaction of the hydrazone with α-haloketones, where the hydrazone moiety could be transformed to provide the necessary nitrogen atoms for the imidazole ring formation. These methods offer versatile strategies for accessing imidazole derivatives, although the specific adaptation for the 2,5-bis(2,2,2-trifluoroethoxy)phenyl-substituted hydrazones would require tailored reaction conditions.

Reaction Condition Optimization and Mechanistic Considerations in Synthesis

The efficient synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions, including the choice of catalytic systems, solvents, temperature, and pressure.

Catalytic Systems in Reduction and Etherification (e.g., Palladium on Carbon)

The synthesis of this compound often proceeds via the reduction of a carboxylic acid precursor, namely [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for such hydrogenations. masterorganicchemistry.com The catalytic cycle is believed to involve the oxidative addition of hydrogen to the palladium surface, followed by coordination of the carboxylic acid and subsequent reduction. masterorganicchemistry.com The carbon support provides a high surface area for the palladium nanoparticles, enhancing catalytic activity. masterorganicchemistry.com For the etherification step to introduce the 2,2,2-trifluoroethoxy group, a Williamson ether synthesis is a common approach, which is typically base-mediated and does not involve a metallic catalyst for the ether bond formation itself.

Solvent Selection and Its Influence on Reaction Efficiency and Purity

The choice of solvent plays a critical role in both the reduction and etherification steps. In the Pd/C-catalyzed hydrogenation of aromatic carboxylic acids, protic solvents such as ethanol, methanol (B129727), and water are often favored as they can enhance the reaction rate. nih.govresearchgate.net The polarity of the solvent can influence the solubility of the reactants and the interaction with the catalyst surface. rsc.org For instance, in the hydrogenation of naringin, water was found to be the optimal solvent, preventing the deactivation of the Pd/C catalyst by NaOH accumulation that was observed in alcoholic solvents. nih.gov Aromatic hydrocarbon solvents like toluene (B28343) have also been shown to be effective in certain selective hydrogenation reactions. electrochem.org

The following table summarizes the general influence of various solvents on similar hydrogenation reactions:

SolventGeneral Influence on Hydrogenation Efficiency and Purity
AcetonitrileAprotic polar solvent, can be used but may be less effective than protic solvents.
AcetoneAprotic polar solvent, can be used but may be less effective than protic solvents.
DichloroethaneAprotic, can be effective for certain selective hydrogenations.
TolueneAprotic, non-polar, has been shown to be effective for selective hydrogenations. electrochem.org
DMFAprotic polar solvent, its use in hydrogenation can be substrate-dependent.
EthanolProtic solvent, generally accelerates hydrogenation rates. nih.gov
MethanolProtic solvent, generally accelerates hydrogenation rates. nih.gov
1,4-DioxaneAprotic, can be used as a solvent for hydrogenation. electrochem.org

Advanced Synthetic Methodologies

Transition Metal-Free Approaches to Fluoroalkoxylation

While transition metal-catalyzed methods for fluoroalkoxylation exist, there is growing interest in developing transition-metal-free alternatives to avoid potential metal contamination in the final products. One promising approach involves the use of hypervalent iodine reagents. For example, phenols can be reacted with a hypervalent iodine compound in the presence of a fluoride (B91410) source to achieve fluorination. Another innovative metal-free method involves the reaction of phenols with a diaryliodonium salt in the presence of a polyfluoroalkoxy borate, which acts as a transfer agent for the fluoroalkoxy group. nih.gov Furthermore, a rapid and metal-free conversion of fluoroform with paraformaldehyde has been developed to generate potassium 2,2,2-trifluoroethoxide, a highly reactive reagent for trifluoroethoxylation of both aromatic and aliphatic substrates. nih.gov These methods offer milder reaction conditions and a broader substrate scope, providing valuable alternatives for the synthesis of compounds like this compound.

Isotopic Labeling for Research Applications (e.g., Carbon-11, Fluorine-18)

Research detailing the specific isotopic labeling of this compound with Carbon-11 or Fluorine-18 could not be identified. While general methods for the introduction of these isotopes into organic molecules, including those with trifluoroethoxy groups, are known in the field of radiochemistry for applications in Positron Emission Tomography (PET), their direct application to synthesize labeled this compound has not been described in the available literature.

Oxidative C-H Fluoroalkoxylation Strategies

No information was found regarding the application of oxidative C-H fluoroalkoxylation strategies to this compound. This area of synthesis focuses on the direct conversion of a carbon-hydrogen bond to a carbon-oxygen bond to introduce a fluoroalkoxy group. However, specific protocols, reaction conditions, or research findings pertaining to this transformation on the target compound are not present in the surveyed scientific literature.

Fundamental Reaction Mechanisms and Chemical Principles

Electronic Effects of the Trifluoroethoxy Group on Aromatic Systems

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a unique substituent that imparts significant and distinct electronic effects on the phenyl ring to which it is attached. These effects are a composite of two opposing forces: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): The three highly electronegative fluorine atoms on the terminal methyl group create a strong dipole, pulling electron density away from the methylene (B1212753) group, the oxygen atom, and subsequently, from the aromatic ring. This powerful electron-withdrawing inductive effect deactivates the benzene (B151609) ring by reducing its electron density. minia.edu.eglibretexts.orglibretexts.org

Resonance Effect (+R): The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons. These lone pairs can be delocalized into the π-system of the benzene ring, donating electron density. libretexts.orgstackexchange.comkhanacademy.org This electron-donating resonance effect primarily increases the electron density at the ortho and para positions.

The dual electronic nature of the trifluoroethoxy group directly governs its influence on both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

In EAS, an electrophile attacks the electron-rich aromatic ring. The trifluoroethoxy group's net electron-withdrawing character makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. minia.edu.egnih.gov This is known as deactivation.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupOverall Effect on ReactivityDirecting InfluenceDominant Electronic Effect
-OH, -NH₂Strongly ActivatingOrtho, ParaResonance (+R) > Inductive (-I)
-OCH₃ (Alkoxy)ActivatingOrtho, ParaResonance (+R) > Inductive (-I)
-CH₃ (Alkyl)ActivatingOrtho, ParaInductive (+I)
-Cl, -Br (Halogens)DeactivatingOrtho, ParaInductive (-I) > Resonance (+R)
-OCH₂CF₃ (Trifluoroethoxy)DeactivatingOrtho, ParaInductive (-I) >> Resonance (+R)
-NO₂, -CF₃Strongly DeactivatingMetaInductive (-I) and Resonance (-R)

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring that contains a suitable leaving group. The trifluoroethoxy group, with its potent electron-withdrawing inductive effect, significantly lowers the electron density of the aromatic ring. This makes the ring highly susceptible to nucleophilic attack, thus activating it for SNAr reactions. masterorganicchemistry.com

For the reaction to proceed, a good leaving group must be present on the ring, typically at a position ortho or para to the electron-withdrawing substituent. The substituent stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through its inductive effect. masterorganicchemistry.comstackexchange.com The rate of SNAr reactions is accelerated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

Stereoelectronic Factors in Molecular Design and Transformations

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals and have a profound impact on molecular structure, stability, and reactivity. wikipedia.org In the context of molecules containing a trifluoroethoxy group, these effects are crucial in drug design and synthetic planning.

In medicinal chemistry, the introduction of fluorinated groups like trifluoroethoxy is a common strategy to modulate a molecule's physicochemical properties. mdpi.combohrium.comresearchgate.net Stereoelectronic effects play a role in how these molecules interact with biological targets. For instance, the electron-poor nature of the aromatic ring can alter π-π stacking interactions, while the trifluoroethoxy group itself can act as a hydrogen bond acceptor or engage in specific dipole-dipole interactions within a protein's active site. researchgate.net The defined orientation of these interactions, governed by stereoelectronic principles, is a key consideration in rational drug design. mdpi.comnih.gov

Role of Trifluoroethanol as a Solvent in Stabilizing Reactive Intermediates (e.g., Carbocations, Radicals)

2,2,2-Trifluoroethanol (B45653) (TFE), the parent alcohol of the trifluoroethoxy group, is a solvent with unique properties that allow it to effectively stabilize reactive intermediates. TFE is a polar, weakly nucleophilic, and strongly hydrogen-bond-donating solvent. hw.ac.uk

Carbocation Stabilization: Carbocations are electron-deficient species that are highly reactive. masterorganicchemistry.com Polar solvents can stabilize carbocations through solvation. TFE's high polarity and ability to act as a strong hydrogen bond donor allow it to effectively solvate and stabilize carbocation intermediates formed during reactions, such as in Sₙ1 processes. researchgate.netquora.com This stabilization lowers the activation energy for carbocation formation, potentially accelerating reaction rates. Molecular dynamics simulations show that TFE can form a stabilizing shell around charged or polar species. nih.gov

Radical Stabilization: Solvent effects can also be significant in free-radical reactions. canada.ca The stability of radical species can be influenced by the polarity of the solvent. For captodative radicals (those substituted with both an electron-donating and an electron-withdrawing group), polar solvents can enhance stability by solvating charge-separated resonance forms. researchgate.net TFE, with its high polarity, can contribute to the stabilization of such radical intermediates. nih.gov Its ability to form hydrogen bonds can also influence the transition states of radical reactions. nih.gov

Table 2: Properties of 2,2,2-Trifluoroethanol (TFE) as a Solvent

PropertyValue/DescriptionImplication for Stabilizing Intermediates
Acidity (pKa)~12.4Strong hydrogen bond donor, effectively solvates anions.
PolarityHighStabilizes charged intermediates like carbocations through dipole-dipole interactions. quora.com
NucleophilicityLowLess likely to participate as a competing nucleophile in substitution reactions. hw.ac.uk
Dielectric Constant8.55Creates a low dielectric environment that can favor intramolecular interactions. nih.gov

Nucleophilic Substitution Reactions Involving the Trifluoroethoxy Moiety

While the trifluoroethoxy group is often a permanent fixture on an aromatic ring, under certain conditions, it can itself function as a leaving group in nucleophilic substitution reactions. byjus.com The ability of a group to be displaced depends on its stability as a free species; weaker bases are generally better leaving groups. libretexts.orgdalalinstitute.com

The 2,2,2-trifluoroethoxide anion (CF₃CH₂O⁻) is the conjugate base of 2,2,2-trifluoroethanol. With a pKa of about 12.4, TFE is significantly more acidic than ethanol (B145695) (pKa ~16). This means that the trifluoroethoxide anion is a weaker base and therefore a better leaving group than the ethoxide anion.

This principle has been demonstrated in heterocyclic chemistry. For example, in reactions with 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine, the trifluoroethoxy group at the 4-position can be displaced by nucleophiles like alkoxides. researchgate.net The presence of strongly electron-withdrawing groups on the pyrimidine (B1678525) ring facilitates this nucleophilic substitution by stabilizing the transition state and the intermediate complex. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com It is frequently used to predict the binding mode of a small molecule ligand to a protein of known three-dimensional structure.

Ligand-Protein Interaction Analysis

Detailed molecular docking studies specifically for 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol are not extensively available in the public domain. However, the analysis of ligand-protein interactions for similar compounds typically involves the evaluation of binding affinities and the identification of key intermolecular interactions, such as hydrogen bonding networks. For instance, in the context of kinase inhibitors, hydrogen bonds with specific amino acid residues in the ATP-binding pocket are often crucial for potent inhibition.

While no specific data is available for the interaction of this compound with residues like Glutamic Acid 260 (Glu 260), this type of analysis would be critical in understanding its binding mechanism. The formation of hydrogen bonds with the backbone or side chains of key residues can significantly contribute to the stability of the ligand-protein complex.

Binding Affinity of Related Kinase Inhibitors

Compound Class Target Kinase Binding Affinity (IC50)
Anilinophthalazine derivatives VEGFR-2 0.636–5.76 μM researchgate.net
Uriedo-anilinophthalazines VEGFR-2 0.083–0.473 μM researchgate.net

Prediction of Interactions with Specific Biological Targets

The prediction of interactions with specific biological targets such as Aurora A kinase (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary application of molecular docking in cancer research. nih.govmdpi.com Both AURKA and VEGFR-2 are important targets in oncology. nih.govnih.gov

AURKA: As a serine/threonine kinase, AURKA plays a critical role in mitotic progression, and its upregulation is common in many human tumors. nih.gov Molecular docking studies of potential inhibitors with AURKA aim to identify compounds that can fit into its ATP-binding site and disrupt its function. nih.gov Key interactions often involve hydrogen bonds with residues in the hinge region of the kinase. preprints.org

VEGFR-2: This receptor tyrosine kinase is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Docking studies with VEGFR-2 focus on identifying molecules that can block the ATP-binding site, thereby inhibiting its signaling cascade. The binding affinity of ligands to VEGFR-2 can be significantly enhanced by optimizing interactions within the binding pocket. researchgate.netnih.gov

While specific docking scores and interaction profiles for this compound with AURKA and VEGFR-2 are not reported in the available literature, such studies would be instrumental in assessing its potential as an inhibitor of these targets.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior at Binding Sites

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand within a protein's binding site over time. nih.govuq.edu.au These simulations can reveal the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction. nih.govuq.edu.auresearchgate.netscispace.com

For a compound like this compound, MD simulations could elucidate how the trifluoroethoxy group influences the binding and dynamics. The 2,2,2-trifluoroethanol (B45653) (TFE) moiety is known to stabilize secondary structures in peptides, an effect attributed to the preferential aggregation of TFE molecules and the displacement of water. nih.gov In a protein binding site, similar effects could influence the ligand's orientation and interactions.

Although specific MD simulation studies for this compound are not presently available, this methodology would be a crucial next step after initial docking studies to validate the predicted binding modes and assess the stability of the interactions.

In Silico ADME Prediction and Lipinski's Rule of Five Compliance

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital part of the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. rsc.orgnih.govresearchgate.netoptibrium.com These predictions can reduce the likelihood of late-stage failures in drug development. rsc.orgnih.gov

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a compound and its potential for oral bioavailability. wikipedia.orgnumberanalytics.combioaccessla.comdrugbank.comtiu.edu.iq The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

While a specific in silico ADME profile for this compound is not documented in the reviewed literature, a study on structurally related 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole (B1194373) derivatives revealed that most of the synthesized compounds adhered to Lipinski's Rule of Five. nih.govmdpi.com This suggests that compounds with the trifluoroethoxy-phenyl scaffold may possess favorable druglike properties.

Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance for a Structurally Related Compound

Parameter Value Lipinski's Rule of Five Compliance
Molecular Weight Varies by derivative Compliant
Hydrogen Bond Donors Varies by derivative Compliant
Hydrogen Bond Acceptors Varies by derivative Compliant

Structure-Activity Relationship (SAR) Derivation from Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.comresearchgate.net By developing these mathematical models, it is possible to predict the activity of new compounds and to understand the structural features that are important for their biological effects. nih.gov

A specific SAR study for this compound is not available. However, in a broader context, SAR studies on related phenolic compounds have provided insights into how different substituents on the phenyl ring can influence biological activity. For example, a study on 2-phenylaminophenylacetic acid derivatives showed that lipophilicity and the angle of twist between phenyl rings were crucial parameters for their activity. In another study, the incorporation of 4-(2-hydroxyethyl)phenyl and 4-(3-hydroxypropyl)phenyl groups into a series of inhibitors led to high binding affinity. nih.gov

The development of a QSAR model for a series of derivatives of this compound would be a valuable exercise to guide the synthesis of more potent analogues.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.netaps.orgucm.es These methods can provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are important for understanding chemical reactions and intermolecular interactions. researchgate.net

There are no specific quantum chemical calculations reported for this compound in the available literature. Such calculations could, for example, be used to:

Determine the most stable conformation of the molecule.

Calculate the partial atomic charges to understand its electrostatic interactions.

Predict its reactivity towards metabolic enzymes.

These theoretical calculations would complement experimental studies and provide a deeper understanding of the chemical properties of this compound.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides fundamental insights into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the detailed structural elucidation of organic compounds like 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Chemical Shift Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to determine the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethanol (B145695) side chain, the hydroxyl proton, and the methylene protons of the trifluoroethoxy group are expected.

The aromatic protons on the para-substituted phenyl ring would typically appear as two distinct doublets in the aromatic region of the spectrum. The protons on the ethanol side chain would present as two triplets, assuming coupling to each other. The methylene group adjacent to the phenyl ring (-CH₂-Ar) would be expected at a different chemical shift than the methylene group bearing the hydroxyl function (-CH₂-OH). The hydroxyl proton itself would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Finally, the methylene protons of the trifluoroethoxy group (-O-CH₂-CF₃) would exhibit a characteristic quartet splitting pattern due to coupling with the three adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (Ar-H) ~6.9-7.3 Doublet
Aromatic (Ar-H) ~6.9-7.3 Doublet
Ar-CH₂- ~2.8 Triplet
-CH₂-OH ~3.8 Triplet
-OH Variable Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the aromatic carbons, with the carbon atom attached to the trifluoroethoxy group and the carbon attached to the ethanol side chain appearing at distinct chemical shifts from the other aromatic carbons. The two methylene carbons of the ethanol side chain would also be distinguishable. A key feature would be the signals for the trifluoroethoxy group; the methylene carbon (-O-CH₂-CF₃) would appear as a quartet due to coupling with the three fluorine atoms, and the trifluoromethyl carbon (-CF₃) would also be a quartet with a large one-bond carbon-fluorine coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling)
Aromatic (C-O) ~157 Singlet
Aromatic (C-CH₂) ~131 Singlet
Aromatic (CH) ~130 Singlet
Aromatic (CH) ~115 Singlet
Ar-CH₂- ~39 Singlet
-CH₂-OH ~63 Singlet
-O-CH₂-CF₃ ~66 Quartet

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₁F₃O₂), HRMS would be used to confirm the molecular weight with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.

Table 3: HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 221.0784

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. For this compound, ESI-MS would typically produce protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. This technique is often coupled with HRMS analyzers to achieve accurate mass measurements. ESI-MS is valuable for confirming the molecular weight of the target compound with minimal fragmentation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method relies on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum serves as a molecular "fingerprint."

For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structural features: the hydroxyl group, the phenyl ring, the ethyl bridge, and the trifluoroethoxy moiety.

The primary functional groups and their expected absorption regions are:

O-H Stretch: The alcohol group (-OH) gives rise to a strong and typically broad absorption band in the region of 3600-3200 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the ethanol side chain will absorb just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Aromatic C=C Stretches: The presence of the benzene (B151609) ring is further confirmed by characteristic carbon-carbon stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region.

C-O Stretches: The spectrum will show strong C-O stretching bands. The C-O stretch of the primary alcohol is typically found in the 1075-1000 cm⁻¹ range. The aryl ether C-O-C linkage will also produce a distinct band, usually in the 1260-1200 cm⁻¹ region for the aryl-O stretch and around 1075-1020 cm⁻¹ for the alkyl-O stretch.

C-F Stretches: The trifluoroethoxy group (-OCF₃) is characterized by very strong and distinct absorption bands resulting from the carbon-fluorine bond vibrations. These stretches typically occur in the 1300-1100 cm⁻¹ region and are often the most intense peaks in the spectrum.

The combination of these specific absorption bands provides definitive evidence for the chemical structure of this compound.

Table 1: Predicted FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch 3600 - 3200 Strong, Broad
Aromatic Ring =C-H Stretch 3100 - 3000 Medium
Alkyl Chain (-CH₂) -C-H Stretch 2960 - 2850 Medium
Aromatic Ring C=C Stretch 1600 - 1450 Medium to Weak
Aryl Ether Ar-O-C Stretch 1260 - 1200 Strong
Alcohol C-O Stretch 1075 - 1000 Strong

Chromatographic Techniques for Isolation, Purity Assessment, and Reaction Monitoring

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nist.govlibretexts.org It is also used to determine the appropriate solvent system for a larger-scale separation by column chromatography. wisc.edu

For this compound, TLC is typically performed using a polar stationary phase, such as silica gel (SiO₂) or alumina (Al₂O₃), coated on a glass, plastic, or aluminum plate. wvu.edu The separation is based on the compound's polarity. The mobile phase, a solvent or a mixture of solvents, moves up the plate via capillary action. wisc.edu Less polar compounds interact weakly with the polar stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly and have lower Rf values. libretexts.org

Given the structure of this compound, which contains both a polar alcohol group and a less polar phenyl ether moiety, a mobile phase of intermediate polarity is required for optimal separation. A common approach is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve an Rf value ideally between 0.2 and 0.6. sigmaaldrich.com Visualization of the spot on the TLC plate is typically achieved under a UV lamp, as the phenyl ring is UV-active. libretexts.orgwvu.edu

Table 2: Common TLC Solvent Systems for Moderately Polar Compounds

Solvent System (Mobile Phase) Polarity Application Notes
Hexane / Ethyl Acetate Adjustable A very common system. Increasing the percentage of ethyl acetate increases the polarity of the mobile phase, leading to higher Rf values.
Dichloromethane / Methanol (B129727) Adjustable Useful for compounds that require a more polar solvent system. A small amount of methanol significantly increases polarity.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is highly automated and provides high resolution and sensitivity, making it the standard for purity assessment in the pharmaceutical industry.

For analyzing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is most commonly employed. thermofisher.com In RP-HPLC, the stationary phase is non-polar (e.g., silica modified with C8 or C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic solvent like acetonitrile or methanol.

The compound is injected into the HPLC system, and as it passes through the column, it partitions between the non-polar stationary phase and the polar mobile phase. More polar impurities will elute earlier (shorter retention time), while more non-polar impurities will be retained longer on the column (longer retention time). The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. A UV detector is typically used, set to a wavelength where the phenyl ring exhibits strong absorbance (e.g., around 254 nm).

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

Parameter Description
Column Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic (constant mobile phase composition) or Gradient (composition changes over time)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection UV Absorbance at ~254 nm

| Injection Volume | 5 - 20 µL |

Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

Future synthetic research will increasingly focus on developing environmentally benign and sustainable methods for the synthesis of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, will guide these efforts.

Key areas of development include:

Biocatalysis : The use of enzymes to catalyze the synthesis of fluorinated compounds is a promising green alternative to traditional chemical methods. nih.govresearchgate.net Enzymes like fluorinases, lipases, and cytochrome P450 enzymes could be engineered to perform selective fluorination or trifluoroethoxylation reactions under mild conditions, potentially reducing energy consumption and waste generation. nih.govnih.gov Research could focus on discovering or engineering enzymes capable of directly installing the trifluoroethoxy group onto a phenolic precursor. researchgate.net

Flow Chemistry : Continuous flow reactors offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. Developing a flow synthesis protocol for this compound could lead to a more efficient, automated, and safer manufacturing process.

Sustainable Solvents and Reagents : A significant research direction involves replacing conventional volatile organic solvents with greener alternatives like 2,2,2-trifluoroethanol (B45653) (TFE) itself, which has been recognized for its unique properties as a recyclable reaction medium. researchgate.net Furthermore, developing catalytic methods that avoid stoichiometric, heavy-metal-based reagents will be crucial.

Table 1: Comparison of Potential Green Synthesis Strategies
StrategyPotential AdvantagesKey Research Challenges
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste, use of renewable resources. researchgate.netEnzyme discovery and engineering, substrate scope limitations, enzyme stability.
Flow ChemistryImproved safety and control, easy scalability, potential for automation, higher yields.Reactor design and optimization, handling of solids, initial setup cost.
Green Solvents/CatalystsReduced environmental impact, improved reaction rates, potential for catalyst recycling. researchgate.netSolvent/catalyst selection and recovery, ensuring compatibility with reaction chemistry.

Exploration of Novel Chemical Reactivity and Transformations for the 2,2,2-Trifluoroethoxy Phenyl Moiety

The 2,2,2-trifluoroethoxy phenyl moiety presents a unique electronic and steric environment, opening avenues for exploring novel chemical reactions and transformations. The strong electron-withdrawing nature of the trifluoroethoxy group significantly influences the reactivity of the aromatic ring and the benzylic alcohol.

Future research will likely focus on:

C–H Functionalization : A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. sigmaaldrich.comemory.edu Research can be directed towards developing catalytic systems (e.g., using palladium, gold, or rhodium catalysts) for the selective C–H functionalization of the aromatic ring of this compound. nih.govacs.org This would enable the direct introduction of new functional groups without the need for pre-functionalized starting materials, thereby streamlining synthetic routes to complex derivatives. rsc.org

Derivatization of the Ethanol (B145695) Side Chain : The primary alcohol of the title compound is a key functional handle for a wide range of transformations. Future work could explore novel oxidation, substitution, or coupling reactions at this position to generate diverse libraries of compounds.

Photoredox and Electrocatalysis : These emerging fields offer new ways to access unique reactive intermediates under mild conditions. Exploring the photochemical and electrochemical reactivity of the trifluoroethoxyphenyl moiety could uncover unprecedented transformations and provide access to novel molecular architectures.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is an indispensable tool for modern chemical research. Advanced modeling techniques can provide deep insights into the structure, properties, and reactivity of this compound, guiding experimental efforts.

Prospective computational studies include:

Density Functional Theory (DFT) Studies : DFT calculations can be employed to elucidate reaction mechanisms, predict reaction outcomes, and understand the electronic effects of the trifluoroethoxy group on the molecule's reactivity. acs.org This can help in optimizing reaction conditions and designing more efficient catalysts for its synthesis and derivatization.

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational landscape of the molecule and its interactions with biological targets or in different solvent environments. This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in potential pharmaceutical applications. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling : By building computational models that correlate structural features with experimental activity, QSAR can predict the biological effects of new derivatives. nih.govfrontiersin.org This predictive capability can accelerate the discovery of compounds with desired properties by prioritizing which derivatives to synthesize and test. publish.csiro.au

Table 2: Applications of Computational Modeling
Modeling TechniquePrimary ApplicationExpected Outcome
Density Functional Theory (DFT)Mechanistic investigation of reactions.Understanding transition states, reaction energies, and catalyst-substrate interactions.
Molecular Dynamics (MD)Simulation of molecular motion and interactions.Predicting binding modes to biological targets, understanding conformational preferences.
QSARCorrelating chemical structure with biological activity.Predicting the activity of unsynthesized derivatives, guiding rational design. nih.gov

Rational Design of New Chemical Scaffolds for Specific Research Applications

The this compound structure can serve as a versatile starting point for the rational design of new chemical scaffolds. The trifluoroethoxy group is a valuable bioisostere for other functional groups, capable of modulating properties like lipophilicity, metabolic stability, and binding affinity. nih.govnih.govresearchgate.net

Future design strategies may involve:

Bioisosteric Replacement : Systematically replacing parts of the scaffold while retaining the trifluoroethoxy moiety to explore its influence on biological activity. For example, the phenylethanol core could be replaced with other heterocyclic systems to access novel chemical space.

Scaffold Hopping and Fragmentation : Using the core structure as a template, computational tools can suggest entirely new scaffolds that maintain the key pharmacophoric features. This can lead to the discovery of novel compound classes with improved properties.

Structure-Activity Relationship (SAR) Studies : Synthesizing focused libraries of derivatives by modifying specific positions on the molecule and evaluating their biological activity. nih.govnih.gov This systematic approach is fundamental to understanding how molecular structure dictates function and to optimizing lead compounds.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in molecular discovery and synthesis. acs.orgresearchgate.netnih.gov Integrating AI and machine learning (ML) can dramatically accelerate research involving this compound.

Key opportunities include:

Predictive Reaction Modeling : ML algorithms can be trained on large datasets of chemical reactions to predict the outcome and optimal conditions for the synthesis and transformation of fluorinated compounds. ntu.edu.sgucla.edunih.govresearchgate.netacs.org This can save significant time and resources in the lab.

Generative Molecular Design : Deep generative models can design novel molecules with desired properties in silico. nih.govchemrxiv.org By providing the model with a set of target properties (e.g., high binding affinity for a specific protein, optimal lipophilicity), these algorithms can generate new structures based on the trifluoroethoxyphenyl scaffold that have a high probability of success. mit.edunih.gov

Automated Synthesis : The combination of AI for reaction planning with robotic systems for synthesis execution can create fully automated platforms for chemical discovery. illinois.edu An AI could design a novel derivative of this compound, predict its synthesis route, and direct a robot to perform the synthesis and purification, enabling high-throughput exploration of chemical space.

Q & A

Q. What are the established synthetic routes for 2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol, and what are the optimal reaction conditions?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, aryl ether formation using 4-hydroxyphenethyl alcohol derivatives and 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Purification often involves column chromatography or recrystallization. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., phase-transfer catalysts) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H-NMR : Peaks for the trifluoroethoxy group (δ 4.40–4.53 ppm) and ethanol moiety (δ 3.67 ppm) are critical for structural confirmation .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ ions (e.g., m/z 333.1 for related derivatives) .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) are key .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Toxicity : 2,2,2-Trifluoroethanol derivatives are hygroscopic and may cause respiratory or skin irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent decomposition .
  • Disposal : Follow local regulations for halogenated waste due to fluorine content .

Q. How does the solubility profile of this compound influence solvent selection for experiments?

The trifluoroethoxy group enhances lipophilicity, making it soluble in chloroform, DCM, and DMSO but poorly soluble in water. For biological assays, use DMSO as a stock solvent (<1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

Tools like AutoDock4 enable flexible receptor docking to model interactions with enzymes or receptors. The trifluoroethoxy group’s electronegativity may influence binding affinity to hydrophobic pockets (e.g., in kinases or GPCRs). Validate predictions with mutagenesis or competitive binding assays .

Q. What strategies improve synthetic yield when scaling up production for pharmacological studies?

  • Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >70% yield .
  • Flow Chemistry : Enhances reproducibility for intermediates like 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate .

Q. How should researchers address discrepancies in NMR data for structurally similar derivatives?

Contradictions in peak splitting (e.g., para-substituted vs. ortho-substituted aryl groups) can arise from solvent effects or impurities. Use deuterated solvents (CDCl₃) and spiking experiments with authentic standards to resolve ambiguities .

Q. What in vivo metabolic pathways are hypothesized for this compound, and how can they be tracked?

The ethanol moiety may undergo phase I metabolism (oxidation to carboxylic acid) via CYP450 enzymes. Use LC-MS/MS with isotopically labeled analogs (e.g., ²H or ¹³C) to identify metabolites in plasma or urine .

Q. Why does the compound exhibit variable stability under acidic vs. basic conditions?

The trifluoroethoxy group’s electron-withdrawing effect stabilizes the aryl ether bond under acidic conditions but promotes hydrolysis in strong bases (pH >10). Stability studies in buffers (pH 1–12) with HPLC monitoring are recommended .

Q. What role does the trifluoroethoxy group play in enhancing bioactivity compared to non-fluorinated analogs?

Fluorine’s high electronegativity increases metabolic stability and membrane permeability. In silico QSAR models show improved logP and binding energy for trifluoroethoxy derivatives vs. ethoxy analogs in α1-adrenoceptor inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.